2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a benzimidazole ring fused to a pyridine ring, connected via a sulfanyl group to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-N-(aryl)acetamides . The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets through electrophilic and nucleophilic interactions. The electron-rich nitrogen atoms and electron-withdrawing carbon atoms adjacent to the carbonyl group play a crucial role in its biological activities, such as antioxidant and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-benzimidazol-2-thiol: Shares the benzimidazole core structure.
Omeprazole sulfone: Contains a benzimidazole ring with a sulfonyl group.
Uniqueness
What sets 2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide apart is its unique combination of benzimidazole, pyridine, and thiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-14(22-17-18-7-8-24-17)10-25-15-6-5-11(9-19-15)16-20-12-3-1-2-4-13(12)21-16/h1-9H,10H2,(H,20,21)(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJYFXLIGAXFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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